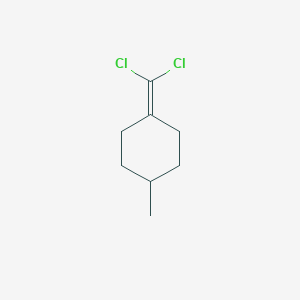

1-(Dichloromethylidene)-4-methylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Dichloromethylidene)-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a dichloromethylidene group and a methyl group

Métodos De Preparación

The synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane typically involves the reaction of 4-methylcyclohexanone with dichloromethane in the presence of a strong base, such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mechanism involves the formation of a carbanion intermediate, which subsequently reacts with dichloromethane to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

1-(Dichloromethylidene)-4-methylcyclohexane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the dichloromethylidene group is replaced by other nucleophiles such as amines or thiols.

Addition: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form haloalkanes.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

1-(Dichloromethylidene)-4-methylcyclohexane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs that leverage the compound’s reactivity and stability.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its ability to undergo various chemical transformations.

Mecanismo De Acción

The mechanism by which 1-(Dichloromethylidene)-4-methylcyclohexane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The dichloromethylidene group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with enzymes and proteins that can catalyze the transformation of the compound into more complex molecules.

Comparación Con Compuestos Similares

1-(Dichloromethylidene)-4-methylcyclohexane can be compared with other similar compounds, such as dichloromethane and other halogenated cyclohexanes.

Dichloromethane: Unlike this compound, dichloromethane is a simple halogenated methane with a wide range of applications as a solvent and in chemical synthesis.

Other Halogenated Cyclohexanes: Compounds like 1,4-dichlorocyclohexane share some reactivity patterns but differ in their specific applications and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.

Actividad Biológica

1-(Dichloromethylidene)-4-methylcyclohexane, a compound with potential applications in various chemical processes, has garnered attention for its biological activity. This article explores its toxicity, metabolic pathways, and effects on human health and the environment, drawing from diverse research findings.

- Molecular Formula : C10H12Cl2

- CAS Number : Not specifically listed in the provided sources, but related compounds such as 4-Methylcyclohexanemethanol (MCHM) are referenced.

- Structure : The compound features a cyclohexane ring substituted with a dichloromethylidene group and a methyl group, which may influence its reactivity and biological interactions.

Toxicological Profile

Research indicates that compounds similar to this compound exhibit moderate toxicity. For instance, studies on 4-MCHM, a related compound, have shown:

- Acute Toxicity : The oral LD50 for MCHM is approximately 825 mg/kg in rats, indicating moderate acute toxicity .

- Dermal Toxicity : The dermal LD50 exceeds 2000 mg/kg .

- Effects on Organs : A 28-day study revealed that doses around 400 mg/kg resulted in minor toxic effects on the liver and kidneys .

Metabolic Pathways

The metabolism of alicyclic compounds like MCHM generally leads to the formation of corresponding carboxylic acids. In the case of MCHM, it metabolizes primarily to 4-methylcyclohexanecarboxylic acid, which has been associated with both acute and chronic toxicity to aquatic organisms .

Biological Activity Studies

Recent investigations into the biological activity of related compounds have utilized various methodologies:

- Cell-Based Assays : Studies using yeast and human lung epithelial cells demonstrated that while MCHM itself exhibited low biological activity against certain cellular targets, its metabolites were found to be more toxic than the parent compound. This suggests that metabolic conversion significantly alters the biological impact of these compounds .

Table 1: Toxicity Data Summary for Related Compounds

| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Key Effects |

|---|---|---|---|

| 4-Methylcyclohexanemethanol (MCHM) | 825 | >2000 | Liver and kidney effects at high doses |

| This compound | TBD | TBD | TBD |

Case Studies

A notable case study involved a large-scale chemical spill in Charleston, West Virginia, where MCHM contaminated drinking water. This incident highlighted the need for further research into the long-term health impacts of exposure to such compounds. Initial assessments indicated skin and eye irritation as primary concerns, but comprehensive toxicological data remain limited .

Propiedades

IUPAC Name |

1-(dichloromethylidene)-4-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2/c1-6-2-4-7(5-3-6)8(9)10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFHGLOHOMYZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(Cl)Cl)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.